molecular formula C20H21N3O3S B15032302 (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B15032302
M. Wt: 383.5 g/mol
InChI Key: JICIOXUSRQHABY-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a heterocyclic compound that has garnered attention due to its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of thiazinanes, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol. The resulting intermediate is then subjected to cyclization using a thionating agent like phosphorus pentasulfide to form the thiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazinane compounds.

Scientific Research Applications

(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit acetylcholinesterase activity, reducing cognitive damage and improving neuropsychic behavior . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Uniqueness

(2Z)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide stands out due to its unique thiazinane ring structure and the presence of both methoxyphenyl and phenylimino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

3-ethyl-N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-3-23-18(24)13-17(27-20(23)22-14-7-5-4-6-8-14)19(25)21-15-9-11-16(26-2)12-10-15/h4-12,17H,3,13H2,1-2H3,(H,21,25)

InChI Key

JICIOXUSRQHABY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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